An In-depth Technical Guide to alpha-D-Idofuranose: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to alpha-D-Idofuranose: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-D-Idofuranose, a rare aldohexose, holds unique stereochemical properties that contribute to the biological significance of its derivatives. While not naturally abundant in its free form, its oxidized counterpart, L-iduronic acid, is a fundamental component of essential biological macromolecules known as glycosaminoglycans (GAGs). This guide provides a comprehensive overview of the chemical structure and properties of alpha-D-Idofuranose. It further delves into a plausible synthetic approach and explores the critical role of its derivative, L-iduronic acid, in mediating cell signaling pathways, particularly in the context of Fibroblast Growth Factor (FGF) signaling. Detailed experimental methodologies are provided to facilitate further research in this area.
Chemical Structure and Properties
alpha-D-Idofuranose is a monosaccharide with the chemical formula C₆H₁₂O₆. It is an isomer of glucose, distinguished by the stereochemistry of its hydroxyl groups. The "alpha" designation indicates the orientation of the hydroxyl group at the anomeric carbon (C1) is in the axial position, while "D-Ido" specifies the configuration of the chiral centers, and "furanose" denotes the five-membered ring structure.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S,3S,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol[1] |
| SMILES | C(--INVALID-LINK--O)O)O">C@HO)O[1] |
| InChI | InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4+,5+,6+/m1/s1[1] |
| CAS Number | 41847-67-0[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 180.16 g/mol | PubChem[1] |
| Molecular Formula | C₆H₁₂O₆ | PubChem[1] |
| Melting Point | 132 °C (for D-Idose) | Wikipedia |
| Boiling Point | Not available | - |
| Solubility in Water | Not available | - |
| XLogP3 | -2.6 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 110 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 5 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
Synthesis of alpha-D-Idofuranose: A Proposed Experimental Protocol
A direct and detailed experimental protocol for the specific synthesis of alpha-D-Idofuranose is not prominently described in the literature. However, based on established methods for the synthesis of other furanose sugars, a plausible multi-step approach can be proposed, starting from a more common monosaccharide like D-glucose. This proposed protocol involves protection of hydroxyl groups, epimerization at specific chiral centers, and selective deprotection to yield the desired furanose form.
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for alpha-D-Idofuranose from D-Glucose.
Detailed Methodologies
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Protection of D-Glucose:
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Objective: To selectively protect the hydroxyl groups at C1, C2, C5, and C6, leaving the C3 hydroxyl group accessible for modification. This is typically achieved by forming acetals.
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Reagents: D-glucose, acetone, and a suitable acid catalyst (e.g., sulfuric acid or iodine).
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Procedure: D-glucose is dissolved in anhydrous acetone in the presence of a catalytic amount of acid. The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The product is then isolated and purified.
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Oxidation at C3:
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Objective: To oxidize the free hydroxyl group at the C3 position to a ketone.
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Reagents: Di-O-isopropylidene-D-glucofuranose, a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation system (oxalyl chloride, DMSO, and a hindered base like triethylamine).
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Procedure: The protected glucose derivative is dissolved in a suitable solvent (e.g., dichloromethane for PCC) and treated with the oxidizing agent at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the resulting ketone is purified.
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Stereoselective Reduction of the C3 Ketone:
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Objective: To reduce the ketone at C3 to a hydroxyl group with the desired stereochemistry (ido-configuration). This is the critical step for epimerization.
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Reagents: The C3-keto intermediate, a stereoselective reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent and reaction conditions will influence the stereochemical outcome.
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Procedure: The ketone is dissolved in a suitable solvent (e.g., methanol or ethanol for NaBH₄) and cooled to a low temperature (e.g., 0 °C or -78 °C). The reducing agent is added portion-wise, and the reaction is stirred until completion. The resulting di-O-isopropylidene-D-idofuranose is then isolated and purified.
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Deprotection (Acid Hydrolysis):
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Objective: To remove the isopropylidene protecting groups to yield free alpha-D-Idofuranose.
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Reagents: Di-O-isopropylidene-D-idofuranose, a dilute aqueous acid (e.g., trifluoroacetic acid or hydrochloric acid).
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Procedure: The protected idofuranose derivative is treated with the dilute acid solution. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the acid is neutralized, and the final product, alpha-D-Idofuranose, is purified, for instance by crystallization or chromatography.
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Biological Role and Signaling Pathways
alpha-D-Idofuranose is not found in significant quantities in biological systems. Its primary biological relevance stems from its metabolic precursor relationship to L-iduronic acid. D-Idose can be oxidized to L-iduronic acid, which is a critical component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate.[2] These GAGs are covalently attached to core proteins to form proteoglycans, which are major components of the extracellular matrix and cell surfaces.
The presence and specific sulfation patterns of L-iduronic acid residues within GAG chains are crucial for their interactions with a wide array of proteins, including growth factors, cytokines, and their receptors. This interaction modulates various cellular processes, including proliferation, differentiation, and migration.
L-Iduronic Acid in FGF Signaling
A well-characterized role for L-iduronic acid-containing GAGs is in the regulation of Fibroblast Growth Factor (FGF) signaling. Heparan sulfate proteoglycans (HSPGs) on the cell surface act as co-receptors for FGFs, facilitating the formation of a stable ternary complex between FGF, the FGF receptor (FGFR), and the HSPG. This complex formation is essential for the dimerization and activation of the FGFR, which in turn initiates downstream intracellular signaling cascades, such as the Ras-MAPK pathway.
The iduronic acid residues, particularly when sulfated, contribute significantly to the binding affinity and specificity of HSPGs for FGFs.[3][4] The conformational flexibility of iduronic acid allows the GAG chain to adopt a structure that is optimal for interacting with both the growth factor and its receptor.
Signaling Pathway Diagram
Caption: Role of L-Iduronic Acid in FGF2-mediated signaling pathway.
Key Experimental Protocol: Analysis of FGF2-Induced ERK Phosphorylation
To investigate the functional role of L-iduronic acid-containing GAGs in FGF signaling, a common experimental approach is to measure the phosphorylation of downstream signaling molecules, such as ERK (Extracellular signal-regulated kinase), in response to FGF2 stimulation.[5]
Objective
To determine the effect of L-iduronic acid-containing heparan sulfate on FGF2-induced ERK1/2 phosphorylation in cultured cells.
Materials
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Cell line expressing FGFRs (e.g., mouse embryonic fibroblasts - MEFs)
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Fibroblast Growth Factor 2 (FGF2)
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Heparin (as a positive control for GAG activity)
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Phosphate-buffered saline (PBS)
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system for Western blotting
Experimental Workflow
Caption: Workflow for analyzing FGF2-induced ERK phosphorylation.
Detailed Procedure
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Cell Culture and Starvation:
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Plate cells at an appropriate density in multi-well plates and culture in DMEM supplemented with 10% FBS until they reach approximately 80-90% confluency.
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To reduce basal levels of ERK phosphorylation, starve the cells by replacing the growth medium with serum-free DMEM for 12-24 hours prior to stimulation.
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FGF2 Stimulation:
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Prepare a stock solution of FGF2 in serum-free DMEM.
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Treat the starved cells with FGF2 at a final concentration of 2 ng/mL for various time points (e.g., 0, 5, 15, 30, and 60 minutes). A negative control (no FGF2) should be included. For rescue experiments, cells can be co-treated with FGF2 and heparin.
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Cell Lysis:
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At each time point, aspirate the medium and wash the cells once with ice-cold PBS.
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Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
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Incubate the lysates on ice for 30 minutes with periodic vortexing.
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Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4 °C to pellet cell debris.
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Collect the supernatant containing the protein extracts.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal loading of protein for each sample in the subsequent steps.
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SDS-PAGE and Western Blotting:
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Normalize the protein concentrations of the lysates with lysis buffer and sample loading buffer.
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Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
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Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Incubate the membrane with the primary antibody against p-ERK overnight at 4 °C with gentle agitation.
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Wash the membrane several times with TBST.
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Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again several times with TBST.
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Imaging and Analysis:
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Apply the chemiluminescent substrate to the membrane and capture the signal using an appropriate imaging system.
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To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK (t-ERK).
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Quantify the band intensities for p-ERK and t-ERK using densitometry software. The ratio of p-ERK to t-ERK will indicate the level of ERK activation.
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Conclusion
alpha-D-Idofuranose, while a rare sugar in its free form, is a molecule of significant interest due to its relationship with L-iduronic acid, a vital component of glycosaminoglycans. The unique structural properties of L-iduronic acid within GAGs play a crucial role in mediating a variety of cell signaling events, most notably in FGF signaling. A deeper understanding of the synthesis and biological functions of idose and its derivatives will be instrumental for researchers in the fields of glycobiology, cell signaling, and the development of novel therapeutics targeting GAG-protein interactions. The methodologies and information presented in this guide provide a solid foundation for further exploration in these exciting areas of research.
References
- 1. alpha-D-idofuranose | C6H12O6 | CID 15560225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iduronic acid - Wikipedia [en.wikipedia.org]
- 3. Functional abnormalities of heparan sulfate in mucopolysaccharidosis-I are associated with defective biologic activity of FGF-2 on human multipotent progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and sequence motifs in dermatan sulfate for promoting fibroblast growth factor-2 (FGF-2) and FGF-7 activity. | Sigma-Aldrich [merckmillipore.com]
- 5. Lack ofl-Iduronic Acid in Heparan Sulfate Affects Interaction with Growth Factors and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
